molecular formula C25H23NSn B14285668 Pyridine, 4-[2-(triphenylstannyl)ethyl]- CAS No. 119210-61-6

Pyridine, 4-[2-(triphenylstannyl)ethyl]-

Cat. No.: B14285668
CAS No.: 119210-61-6
M. Wt: 456.2 g/mol
InChI Key: AKQOOVGYKIEQTH-UHFFFAOYSA-N
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Description

Pyridine, 4-[2-(triphenylstannyl)ethyl]-: is an organotin compound that features a pyridine ring substituted at the 4-position with a 2-(triphenylstannyl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-[2-(triphenylstannyl)ethyl]- typically involves the reaction of 4-vinylpyridine with triphenyltin hydride under specific conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the addition of the triphenyltin group to the vinyl group on the pyridine ring.

Industrial Production Methods: While specific industrial production methods for Pyridine, 4-[2-(triphenylstannyl)ethyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 4-[2-(triphenylstannyl)ethyl]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different organotin species.

    Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents such as halogens or organolithium compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Pyridine, 4-[2-(triphenylstannyl)ethyl]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in various organic transformations.

    Biology: The compound’s potential biological activity is of interest for studying its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as catalysts or stabilizers.

Mechanism of Action

The mechanism by which Pyridine, 4-[2-(triphenylstannyl)ethyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triphenylstannyl group can interact with biological molecules, potentially altering their function or activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyridine: A basic heterocyclic organic compound with a structure similar to benzene but with one nitrogen atom replacing one carbon atom.

    Triphenyltin Chloride: An organotin compound with three phenyl groups attached to a tin atom, commonly used as a pesticide and antifouling agent.

Uniqueness: Pyridine, 4-[2-(triphenylstannyl)ethyl]- is unique due to the combination of the pyridine ring and the triphenylstannyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications that other similar compounds may not fulfill.

Properties

CAS No.

119210-61-6

Molecular Formula

C25H23NSn

Molecular Weight

456.2 g/mol

IUPAC Name

triphenyl(2-pyridin-4-ylethyl)stannane

InChI

InChI=1S/C7H8N.3C6H5.Sn/c1-2-7-3-5-8-6-4-7;3*1-2-4-6-5-3-1;/h3-6H,1-2H2;3*1-5H;

InChI Key

AKQOOVGYKIEQTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](CCC2=CC=NC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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